

# Technical Guide: Spectral Analysis of Bis(2,2,2-trifluoroethyl) Carbonate

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## Compound of Interest

Compound Name: *Bis(2,2,2-trifluoroethyl) Carbonate*

Cat. No.: *B1280632*

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This technical guide provides an in-depth overview of the spectral data available for **Bis(2,2,2-trifluoroethyl) Carbonate** (BT FEC), a compound of interest in various chemical applications, including as a component in lithium-ion battery electrolytes. This document compiles available spectral information and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

## Chemical Structure and Properties

- IUPAC Name: **bis(2,2,2-trifluoroethyl) carbonate**
- Synonyms: Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester, BT FEC
- CAS Number: 1513-87-7
- Molecular Formula:  $C_5H_4F_6O_3$
- Molecular Weight: 226.07 g/mol

## Spectroscopic Data

Publicly available, detailed spectral data for **Bis(2,2,2-trifluoroethyl) Carbonate** is limited. While product specifications from various suppliers confirm that NMR ( $^1H$ ,  $^{13}C$ ,  $^{19}F$ ) and FTIR spectra are consistent with the compound's structure, comprehensive datasets with peak

assignments, chemical shifts, and coupling constants are not readily found in public databases. [\[1\]](#)

Infrared spectroscopy is a valuable tool for identifying functional groups. For **Bis(2,2,2-trifluoroethyl) Carbonate**, the most prominent feature is the carbonyl (C=O) stretch.

Table 1: IR Spectral Data for **Bis(2,2,2-trifluoroethyl) Carbonate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Carbonyl)	~1775	Strong

Note: This value is based on data for fluorinated dialkyl carbonates. The exact position can vary based on the sample preparation and instrument.

Due to the presence of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F nuclei, multinuclear NMR spectroscopy is essential for the complete structural elucidation of **Bis(2,2,2-trifluoroethyl) Carbonate**. The expected signals are described below based on the chemical structure.

Table 2: Predicted NMR Spectral Data for **Bis(2,2,2-trifluoroethyl) Carbonate**

Nucleus	Predicted Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling
<sup>1</sup> H	4.0 - 5.0	Quartet (q)	<sup>3</sup> J(H,F)
<sup>13</sup> C	145 - 155 (C=O), 115 - 125 (CF <sub>3</sub> ), 60 - 70 (CH <sub>2</sub> )	Singlet (s), Quartet (q), Quartet (q)	<sup>1</sup> J(C,F), <sup>2</sup> J(C,F)
<sup>19</sup> F	-70 to -80	Triplet (t)	<sup>3</sup> J(F,H)

Note: These are predicted ranges based on typical chemical shifts for similar functional groups. Actual values may vary.

## Experimental Protocols

Detailed experimental protocols for the spectral analysis of **Bis(2,2,2-trifluoroethyl) Carbonate** are provided below.

Objective: To obtain the infrared spectrum of liquid **Bis(2,2,2-trifluoroethyl) Carbonate**.

Materials:

- **Bis(2,2,2-trifluoroethyl) Carbonate** sample
- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Solvent for cleaning (e.g., acetone or isopropanol)
- Lens paper

Procedure (using ATR):

- Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Using a Pasteur pipette, place a small drop of **Bis(2,2,2-trifluoroethyl) Carbonate** onto the center of the ATR crystal to completely cover the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Objective: To obtain  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra of **Bis(2,2,2-trifluoroethyl) Carbonate**.

#### Materials:

- **Bis(2,2,2-trifluoroethyl) Carbonate** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS, for <sup>1</sup>H and <sup>13</sup>C)

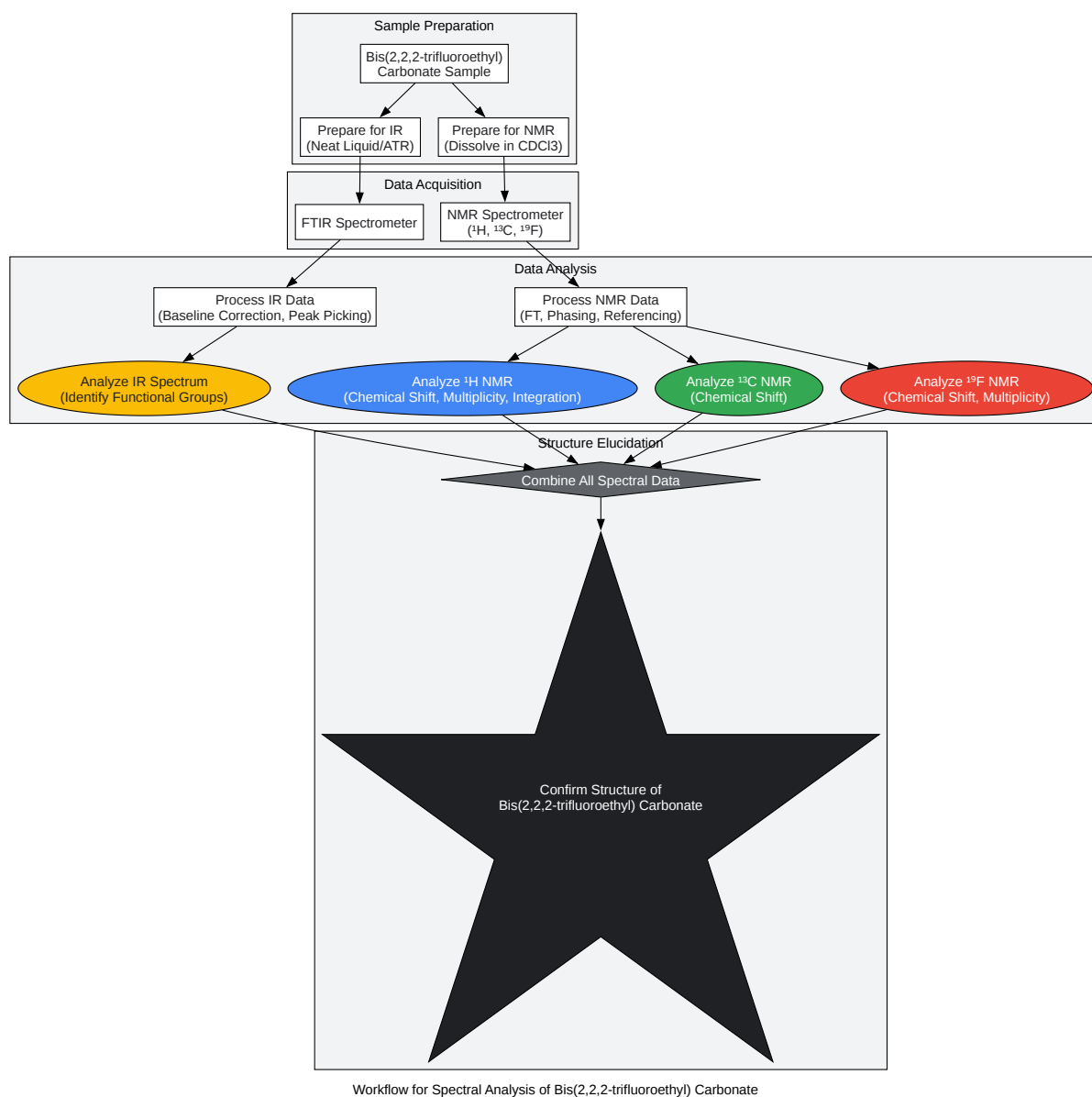
#### Procedure:

- Prepare the NMR sample by dissolving approximately 10-20 mg of **Bis(2,2,2-trifluoroethyl) Carbonate** in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Add a small amount of internal standard (TMS) to the sample, if required for referencing the <sup>1</sup>H and <sup>13</sup>C spectra. For <sup>19</sup>F NMR, an external standard or the instrument's internal lock frequency can be used for referencing.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer for the specific nucleus being observed to optimize the magnetic field homogeneity.
- For <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment (unless specific coupling information is desired). A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

- For  $^{19}\text{F}$  NMR: Acquire the spectrum.  $^{19}\text{F}$  is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard (TMS at 0 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ) or the appropriate reference for  $^{19}\text{F}$ .
- Integrate the signals in the  $^1\text{H}$  spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra.

## Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like **Bis(2,2,2-trifluoroethyl) Carbonate**.



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Caption: Workflow for the spectral analysis of **Bis(2,2,2-trifluoroethyl) Carbonate**.

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## References

- 1. anl.gov [anl.gov]
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